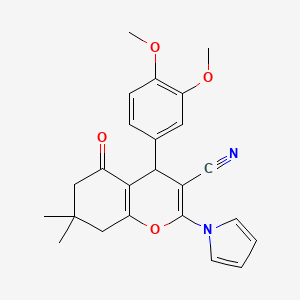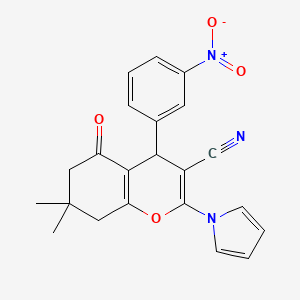![molecular formula C11H10F3N5O B4324978 3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4324978.png)
3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]propanamide
Vue d'ensemble
Description
3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]propanamide, also known as TTPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TTPA is a tetrazole-based compound that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]propanamide is not fully understood. However, studies have suggested that this compound may act as an inhibitor of certain enzymes involved in the regulation of inflammation and cancer cell proliferation. This compound may also act as a modulator of certain ion channels and receptors in the nervous system.
Biochemical and Physiological Effects:
Studies have shown that this compound may have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]propanamide has several advantages for lab experiments, including its high solubility in organic solvents, its stability under different conditions, and its ease of synthesis. However, this compound also has some limitations, including its potential toxicity, its limited availability, and its cost.
Orientations Futures
There are several future directions for research on 3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]propanamide, including:
1. Further studies on the mechanism of action of this compound.
2. Studies on the potential of this compound as a drug candidate for the treatment of cancer, inflammation, and other diseases.
3. Studies on the potential of this compound as a catalyst in organic synthesis reactions.
4. Studies on the potential of this compound as a building block for the synthesis of novel materials.
5. Studies on the potential of this compound as a reagent for the determination of metal ions in biological and environmental samples.
6. Studies on the potential of this compound as a modulator of ion channels and receptors in the nervous system.
7. Development of new synthesis methods for this compound.
8. Studies on the toxicity and safety of this compound.
Conclusion:
In conclusion, this compound is a tetrazole-based compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound can be synthesized using different methods and has been studied for its potential as a drug candidate, catalyst, building block, and reagent. This compound has several advantages for lab experiments but also has some limitations. There are several future directions for research on this compound, including further studies on its mechanism of action, potential applications, and toxicity.
Applications De Recherche Scientifique
3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]propanamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of cancer, inflammation, and other diseases. This compound has also been studied for its potential as a catalyst in organic synthesis reactions. In material science, this compound has been studied for its potential as a building block for the synthesis of novel materials. In analytical chemistry, this compound has been studied for its potential as a reagent for the determination of metal ions in biological and environmental samples.
Propriétés
IUPAC Name |
3-(tetrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5O/c12-11(13,14)8-3-1-2-4-9(8)16-10(20)5-6-19-7-15-17-18-19/h1-4,7H,5-6H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUPREBFMVODOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCN2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione](/img/structure/B4324915.png)
![4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione](/img/structure/B4324921.png)







![N-(4-anilinophenyl)-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B4324977.png)
![4-methyl-N-({2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)benzenesulfonamide](/img/structure/B4324994.png)

